molecular formula C10H11NO B2959718 3-Cyclobutanecarbonylpyridine CAS No. 1536861-98-9

3-Cyclobutanecarbonylpyridine

Cat. No. B2959718
M. Wt: 161.204
InChI Key: KOWVQNDOXUJRRZ-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonylpyridine is a chemical compound with the molecular formula C10H11NO. It is listed under CAS Number 1536861-98-9 .

Scientific Research Applications

Efficient Photocatalysis

Cyclobutane compounds, akin to 3-Cyclobutanecarbonylpyridine, have been effectively used in visible light photocatalysis for [2+2] enone cycloadditions. This method utilizes Ru(bipy)3Cl2 as a visible light photocatalyst, enabling the formation of cyclobutane products with excellent diastereoselectivity. Such a process highlights the potential of cyclobutanes in facilitating rapid, high-yielding cyclizations, utilizing incident sunlight as the sole irradiation source (Ischay, Anzovino, Du, & Yoon, 2008).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, extracted from both terrestrial and marine species, demonstrates their antimicrobial, antibacterial, anticancer, and other bioactivities. Over 210 compounds have been identified, showcasing the structural diversity and biological significance of cyclobutane analogs in natural product chemistry and synthetic compound development (Dembitsky, 2007).

Synthesis and Complexing Properties

Cyclobutanes have been synthesized and investigated for their complexing properties, especially in forming 1:1 complexes with metal cations like Ag+. This research highlights the potential of cyclobutane derivatives in metal coordination and extraction processes, opening avenues for their use in chemical separations and catalysis (Inokuma et al., 2005).

Drug Development Applications

In medicinal chemistry, cyclobutanes are increasingly recognized for their contribution to drug candidates, owing to their unique structural characteristics. These include preventing cis/trans-isomerization, enhancing metabolic stability, and contributing to the molecular diversity of pharmaceuticals. Their application spans improving pharmacokinetic profiles to filling hydrophobic pockets within biological targets, underscoring the cyclobutane ring's versatility in drug design (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).

Metal-Organic Frameworks and Hydrogels

Cyclobutane derivatives have been utilized in the synthesis of metal-organic frameworks and hydrogels, indicating their role in creating materials with novel properties. For example, a tetrapyridyl cyclobutane ligand forms thixotropic hydrogels with Cu(II) ions, showcasing the potential of cyclobutane compounds in nanoscale materials and gelation processes (Hamilton et al., 2011).

Asymmetric Catalysis

Cyclobutane derivatives are key intermediates in asymmetric catalysis, facilitating the synthesis of complex chiral molecules from simple precursors like ethylene and enynes. This cobalt-catalyzed process exemplifies the strategic use of cyclobutanes in constructing biologically important structures, emphasizing their significance in synthetic and medicinal chemistry (Pagar & RajanBabu, 2018).

properties

IUPAC Name

cyclobutyl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-3-1-4-8)9-5-2-6-11-7-9/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVQNDOXUJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutanecarbonylpyridine

CAS RN

1536861-98-9
Record name 3-cyclobutanecarbonylpyridine
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